molecular formula C9H13NO2S B311684 N-(4-methylphenyl)ethanesulfonamide

N-(4-methylphenyl)ethanesulfonamide

Cat. No.: B311684
M. Wt: 199.27 g/mol
InChI Key: CTMGRXPSUBOAPL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a methyl-substituted phenyl ring attached to an ethanesulfonamide group (–SO₂NH–CH₂CH₃). Sulfonamides are a class of organosulfur compounds with broad applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(4-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

CTMGRXPSUBOAPL-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • N-(4-Methoxyphenyl)-N-(methylsulfonyl)methanesulfonamide (): The methoxy (–OCH₃) and nitro (–NO₂) groups are electron-donating and electron-withdrawing, respectively. This combination increases acidity compared to N-(4-methylphenyl)ethanesulfonamide, where the methyl group (–CH₃) is weakly electron-donating. The nitro group also enhances resonance stabilization, affecting reactivity in substitution reactions .
  • 2-(4-Aminophenyl)-N-Methylethanesulfonamide (): The amino (–NH₂) group is strongly electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. This contrasts with the methyl group in the target compound, which primarily contributes to hydrophobicity and steric hindrance .

Crystallographic and Steric Considerations

  • 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide () : This bis-sulfonamide exhibits a twisted conformation due to steric clashes between the two sulfonyl groups, reducing planarity. In contrast, the single ethanesulfonamide group in this compound likely adopts a more linear conformation, improving packing efficiency in crystalline phases .
  • N-(Aryl)methanesulfonamides () : Studies show that para-substituents like –CH₃ or –OCH₃ influence bond lengths (e.g., S–N and S–C) and intermolecular interactions. Methyl groups promote van der Waals interactions, while bulkier substituents disrupt crystallinity .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
This compound –CH₃ (para), –SO₂NHCH₂CH₃ ~199.27 (estimated) Moderate hydrophobicity, stable crystalline phase
2-(4-Aminophenyl)-N-Methylethanesulfonamide –NH₂ (para), –SO₂NHCH₃ 214.28 High polarity, hydrogen-bonding capacity
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide –OCH₃, –NO₂, –SO₂CH₃ 348.35 High acidity (pKa ~3–4), UV absorption at 270 nm
4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide –SO₂–C₆H₄–CH₃ (bis-sulfonamide) 383.46 Low solubility in water, high thermal stability

Spectroscopic and Analytical Data

  • Infrared Spectroscopy : Sulfonamide analogs (e.g., ) show characteristic S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹. Methyl groups exhibit C–H stretches near 2850–2960 cm⁻¹ .
  • NMR Spectroscopy : In N-(aryl)sulfonamides, the –SO₂NH– proton resonates at δ 7.5–8.5 ppm (¹H NMR), while methyl groups on aromatic rings appear at δ 2.3–2.5 ppm .

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